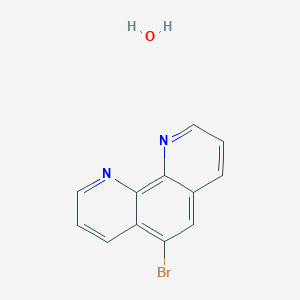

5-bromo-1,10-phenanthroline Monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1,10-phenanthroline Monohydrate: is a brominated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,10-phenanthroline Monohydrate typically involves the bromination of 1,10-phenanthroline. A common method includes the use of bromine in the presence of a catalyst such as sulfur dichloride (SCl2) and pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-1,10-phenanthroline Monohydrate undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Coordination Reactions: It forms stable complexes with metal ions, which can be used in catalysis and material science.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents.

Coupling Reactions: Catalysts such as palladium or nickel complexes.

Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride.

Major Products Formed:

Substituted Phenanthrolines: Products with various functional groups replacing the bromine atom.

Metal Complexes: Coordination compounds with metals, exhibiting unique properties for catalysis and material applications.

Aplicaciones Científicas De Investigación

Coordination Chemistry

5-Bromo-1,10-phenanthroline serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, including zinc, copper, and iron. These metal complexes are studied for their unique electronic properties and potential applications in catalysis and materials science .

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Copper(II) | [Cu(5-Br-phen)]²⁺ | Exhibits catalytic activity in organic reactions |

| Zinc(II) | [Zn(5-Br-phen)]²⁺ | Used in biological assays due to its stability |

Biological Applications

The compound has shown promise in biological applications, particularly in the study of metal-dependent enzymes. Its ability to chelate metal ions allows it to inhibit metalloproteases, which are crucial for various cellular processes. This inhibition can affect protein degradation pathways and signal transduction mechanisms .

Case Study: Inhibition of Mycobacterium tuberculosis

Research indicates that 5-bromo-1,10-phenanthroline targets the F420-dependent enzyme system in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. This suggests potential uses in developing anti-tuberculosis drugs.

Medicinal Chemistry

In medicinal chemistry, 5-bromo-1,10-phenanthroline is being investigated for its potential to develop new therapeutic agents. Its interactions with biological macromolecules such as DNA have been explored for anticancer applications. The compound's ability to disrupt cellular processes makes it a candidate for drug development targeting cancer cells .

Industrial Applications

Beyond research, 5-bromo-1,10-phenanthroline finds applications in the synthesis of organic electronic materials and as a catalyst in various chemical reactions. Its unique properties allow it to enhance the performance of materials used in electronics and photonics .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1,10-phenanthroline Monohydrate primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The bromine atom enhances its reactivity, allowing it to participate in a wider range of chemical reactions. The molecular targets include metalloenzymes and nucleic acids, where it can inhibit enzyme activity or intercalate into DNA .

Comparación Con Compuestos Similares

1,10-Phenanthroline: The parent compound, lacking the bromine substitution, is less reactive but still widely used in coordination chemistry.

3,8-Dibromo-1,10-phenanthroline: A more heavily brominated derivative with different reactivity and applications.

5,6-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine, affecting its chemical properties and applications.

Uniqueness: 5-Bromo-1,10-phenanthroline Monohydrate is unique due to its selective bromination at the 5-position, which enhances its reactivity and expands its range of applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

5-Bromo-1,10-phenanthroline monohydrate is a halogenated derivative of 1,10-phenanthroline, a compound known for its chelating properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of 5-bromo-1,10-phenanthroline involves the bromination of 1,10-phenanthroline in the presence of sulfuric acid. The process typically yields a product that can be characterized by various spectroscopic methods. For instance, one study reported a yield of approximately 72% when synthesizing this compound under controlled conditions using bromine and oleum at elevated temperatures .

The biological activity of 5-bromo-1,10-phenanthroline is largely attributed to its ability to chelate metal ions and form complexes that can interact with biological macromolecules. This property is crucial for its role as an anticancer agent and in photobiological applications.

Metal Chelation

5-Bromo-1,10-phenanthroline acts as a chelator for transition metals such as copper and silver. The chelation process enhances the compound's biological efficacy by stabilizing metal ions that can catalyze oxidative stress or participate in redox reactions . This mechanism is particularly relevant in the context of cancer therapy, where metal complexes have been shown to exhibit cytotoxic effects against various cancer cell lines .

Anticancer Properties

Research has demonstrated that 5-bromo-1,10-phenanthroline exhibits significant cytotoxicity against both normal and tumorigenic cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of 5-Bromo-1,10-Phenanthroline Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-G2 (Liver) | 15 | ROS generation |

| HCT-8 (Colon) | 20 | Mitochondrial dysfunction |

| MCF-7 (Breast) | 18 | Apoptosis induction |

Photobiological Studies

In addition to its anticancer properties, 5-bromo-1,10-phenanthroline has been investigated for its photobiological applications. Studies indicate that upon exposure to light, this compound can generate reactive species that enhance its cytotoxic effects . The photochemical behavior is particularly relevant in developing photodynamic therapy strategies.

Case Studies

Case Study 1: In Vivo Efficacy

A study involving Swiss mice implanted with human-derived tumors demonstrated that treatment with 5-bromo-1,10-phenanthroline resulted in a significant reduction in tumor growth compared to control groups treated with conventional agents like cisplatin. Blood analysis indicated minimal hepatic enzyme elevation, suggesting a favorable safety profile .

Case Study 2: Metal Complexes

Further research explored the formation of metal complexes with copper(II) and silver(I), which exhibited enhanced biological activity compared to the free ligand. These complexes showed improved selectivity towards cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

5-bromo-1,10-phenanthroline;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTKUSYSKOIISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.